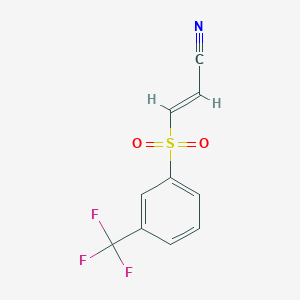

3-((3-(Trifluoromethyl)phenyl)sulfonyl)acrylonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-((3-(Trifluoromethyl)phenyl)sulfonyl)acrylonitrile” is a chemical compound with the molecular formula C10H6F3NO2S . It’s a compound that has potential applications in various fields due to its unique structure .

Synthesis Analysis

The synthesis of compounds similar to “3-((3-(Trifluoromethyl)phenyl)sulfonyl)acrylonitrile” has been reported in the literature. For instance, trifluoromethyl phenyl sulfone has been used as a trifluoromethyl radical precursor . Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .Molecular Structure Analysis

The molecular structure of “3-((3-(Trifluoromethyl)phenyl)sulfonyl)acrylonitrile” is characterized by the presence of a trifluoromethyl group and a phenylsulfonyl group attached to an acrylonitrile . The trifluoromethyl group is more bulky than the methyl group and is one of the most common lipophilic functional groups .Chemical Reactions Analysis

The trifluoromethyl group in “3-((3-(Trifluoromethyl)phenyl)sulfonyl)acrylonitrile” can participate in various chemical reactions. For example, trifluoromethyl phenyl sulfone has been used as a nucleophilic trifluoromethylating agent in the S-trifluoromethylation of thiophenols .科学的研究の応用

Synthesis of Cinacalcet HCl

This compound plays a crucial role in the synthesis of Cinacalcet HCl , a calcimimetic drug used for the treatment of secondary hyperparathyroidism in patients with chronic renal disease and for the treatment of hypercalcemia in patients with parathyroid carcinoma . The synthesis involves a Mizoroki–Heck cross-coupling reaction followed by a hydrogenation reaction .

Sustainable Production of Pharmaceuticals

The compound is used in the development of more sustainable production processes for pharmaceuticals. The synthesis protocol developed for this compound allows for efficient recovery of palladium species, contributing to a more sustainable and environmentally friendly process .

Development of FDA-Approved Drugs

The trifluoromethyl group in this compound is a common feature in many FDA-approved drugs. Over the past 20 years, the trifluoromethyl group has been incorporated into numerous potential drug molecules for various diseases and disorders .

Antidepressant Research

While not directly related to “3-((3-(Trifluoromethyl)phenyl)sulfonyl)acrylonitrile”, a similar compound, “N-(3-((3-(trifluoromethyl)phenyl)selenyl)prop-2-yn-1-yl) benzamide” (CF3SePB), has been studied for its antidepressant-like effects in mice . This suggests potential avenues for research into the antidepressant properties of related compounds.

Research into Fluorine-Containing Compounds

The presence of the trifluoromethyl group makes this compound of interest in the broader field of organo-fluorine chemistry. Fluorine-containing compounds are prevalent in pharmaceuticals, electronics, agrochemicals, and catalysis .

Potential for Further Drug Development

Given the prevalence of the trifluoromethyl group in FDA-approved drugs , there is potential for “3-((3-(Trifluoromethyl)phenyl)sulfonyl)acrylonitrile” to be used in the development of new drugs. Further research could uncover new applications for this compound in the field of drug development.

特性

IUPAC Name |

(E)-3-[3-(trifluoromethyl)phenyl]sulfonylprop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2S/c11-10(12,13)8-3-1-4-9(7-8)17(15,16)6-2-5-14/h1-4,6-7H/b6-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUSPNHGJXQUXSG-QHHAFSJGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)C=CC#N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)S(=O)(=O)/C=C/C#N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((3-(Trifluoromethyl)phenyl)sulfonyl)acrylonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-4-[(3-nitro-1H-pyrazol-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1342756.png)

![4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1342757.png)

![2-[(2,4,6-Tribromophenyl)amino]acetohydrazide](/img/structure/B1342795.png)